molecular formula C9H9NO3 B10873469 (3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine

(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine

Cat. No.: B10873469
M. Wt: 179.17 g/mol
InChI Key: YYHALSQIUVXMSN-CSKARUKUSA-N
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Description

(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group and a methoxy group attached to the benzofuran ring, along with an imine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Imine Group: The imine group is formed by reacting the benzofuran derivative with hydroxylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The imine group can participate in nucleophilic or electrophilic reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(NZ)-N-(6-methoxy-1-benzofuran-3-ylidene)hydroxylamine

InChI

InChI=1S/C9H9NO3/c1-12-6-2-3-7-8(10-11)5-13-9(7)4-6/h2-4,11H,5H2,1H3/b10-8+

InChI Key

YYHALSQIUVXMSN-CSKARUKUSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/O)/CO2

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO)CO2

Origin of Product

United States

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